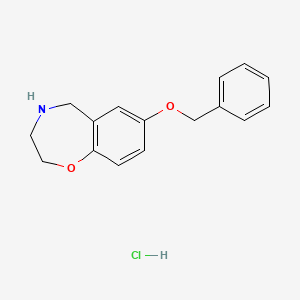

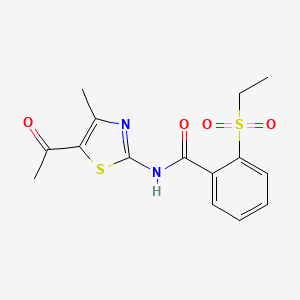

7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. The synthesis is often optimized to increase yield, reduce cost, or improve purity .Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography. These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms. The compound’s reactivity can often be predicted based on its functional groups .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity/basicity, reactivity, and stability might also be studied .Scientific Research Applications

Synthesis and Methodology

The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves a novel method. Researchers have developed a synthetic protocol that accesses benzo[b][1,4]oxazepines, which are rare classes of benzoxazepine derivatives. The reaction occurs by combining 2-aminophenols with alkynones in 1,4-dioxane at 100 °C. Mechanistic studies suggest that the hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which subsequently undergoes 7-endo-dig cyclization .

Structure-Activity Relationship (SAR) Studies

To optimize the compound’s properties, SAR studies are crucial. Researchers can modify the benzoxazepine scaffold, systematically altering functional groups and evaluating their impact on biological activities. Such studies inform drug design and development.

Mechanism of Action

Target of Action

The primary targets of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride are the dopamine D2 receptor and the serotonin 5-HT2 receptor . These receptors play crucial roles in various neurological and psychological processes. The dopamine D2 receptor is involved in motor control, reward, and reinforcement, while the serotonin 5-HT2 receptor is implicated in mood regulation, anxiety, and schizophrenia .

Mode of Action

7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride acts as an antagonist at its primary targets . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activation and thereby inhibiting the downstream effects of these neurotransmitters . This results in a decrease in overactive dopamine and serotonin signaling, which can help to alleviate symptoms of certain neurological and psychological disorders .

Biochemical Pathways

The compound’s antagonistic action on the dopamine D2 and serotonin 5-HT2 receptors affects several biochemical pathways. By blocking the activation of these receptors, it can modulate the release of various neurotransmitters and alter neuronal firing patterns . This can lead to changes in mood, cognition, and motor control, among other effects .

Pharmacokinetics

Similar compounds are known to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the urine

Result of Action

The molecular and cellular effects of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride’s action include a reduction in overactive dopamine and serotonin signaling . This can lead to a decrease in symptoms of disorders associated with these neurotransmitters, such as schizophrenia . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride. For example, factors such as pH and temperature can affect the compound’s stability and solubility, potentially impacting its bioavailability and therapeutic effects . Additionally, individual factors such as age, sex, genetics, and overall health can influence how a person responds to the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-phenylmethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)12-19-15-6-7-16-14(10-15)11-17-8-9-18-16;/h1-7,10,17H,8-9,11-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDUANXJGMZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

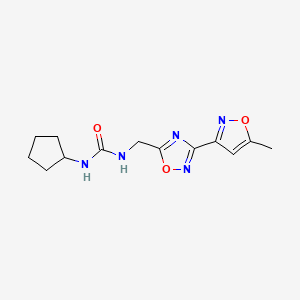

![1-ethyl-N-(8H-indeno[1,2-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2788296.png)

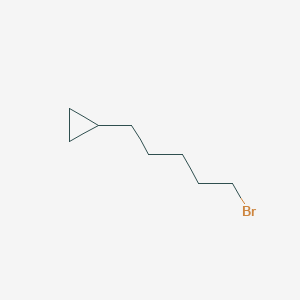

![(5R,8S)-10-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2788297.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-cyclopentylacetamide](/img/structure/B2788298.png)

![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2788307.png)

![N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide](/img/structure/B2788310.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2788317.png)

![2-Chloro-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B2788318.png)